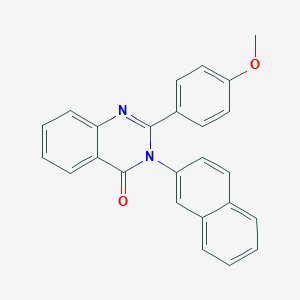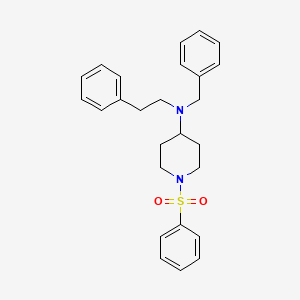![molecular formula C20H16N6O2 B10880682 2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10880682.png)
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in drug discovery. This compound features a unique structure that combines benzimidazole, pyrazolo, and pyridine moieties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactionsKey reagents often include aromatic amines, carboxylic acids, and dehydrating agents like polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of continuous flow reactors and automated synthesis platforms can further enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine: Shares the benzimidazole and pyrazolo moieties but lacks the pyridine group.
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains the benzimidazole core but differs in the substitution pattern and lacks the pyrazolo and pyridine groups.
Uniqueness
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H16N6O2 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C20H16N6O2/c1-12-18-16(9-17(27)25(12)11-13-5-4-8-21-10-13)24-26(19(18)28)20-22-14-6-2-3-7-15(14)23-20/h2-10,24H,11H2,1H3,(H,22,23) |
Clave InChI |
YAROCZVGAFYKGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=O)N1CC3=CN=CC=C3)NN(C2=O)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880607.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10880619.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880626.png)

![1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-](/img/structure/B10880631.png)
![1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10880643.png)

![(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10880648.png)
![2-(2,4-dichlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10880654.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880657.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B10880662.png)
![1-[4-(4-Ethylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880664.png)
![4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10880674.png)
